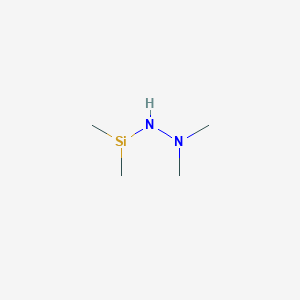
1H-2-Benzopyran-1-one, 3,4-dihydro-3-undecyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-2-Benzopyran-1-one, 3,4-dihydro-3-undecyl- is an organic compound belonging to the class of dihydroisocoumarins This compound is characterized by a benzopyran ring system with an undecyl substituent at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2-Benzopyran-1-one, 3,4-dihydro-3-undecyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenolic compounds with cyclic anhydrides, followed by hydrogenation to introduce the undecyl group. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1H-2-Benzopyran-1-one, 3,4-dihydro-3-undecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzopyran derivatives, quinones, and dihydro compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1H-2-Benzopyran-1-one, 3,4-dihydro-3-undecyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 1H-2-Benzopyran-1-one, 3,4-dihydro-3-undecyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.
類似化合物との比較
Similar Compounds
1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-: Known for its antimicrobial properties.
1H-2-Benzopyran-1-one, 3,4-dihydro-6-hydroxy-8-methoxy-3-methyl-: Studied for its potential anti-inflammatory effects.
1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-: Investigated for its antioxidant activity.
Uniqueness
1H-2-Benzopyran-1-one, 3,4-dihydro-3-undecyl- is unique due to its undecyl substituent, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other similar compounds and may contribute to its specific biological activities and industrial uses.
特性
CAS番号 |
210560-76-2 |
|---|---|
分子式 |
C20H30O2 |
分子量 |
302.5 g/mol |
IUPAC名 |
3-undecyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-14-18-16-17-13-11-12-15-19(17)20(21)22-18/h11-13,15,18H,2-10,14,16H2,1H3 |
InChIキー |
VJQROBIGBBHPEH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC1CC2=CC=CC=C2C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240668.png)
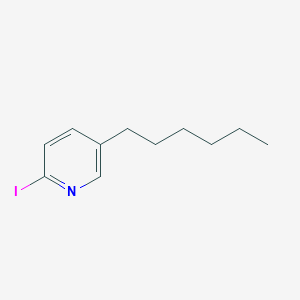
![Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]-](/img/structure/B14240678.png)
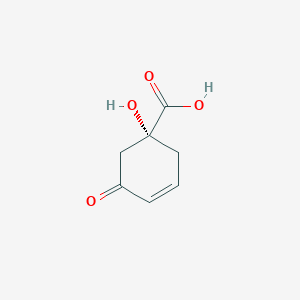
![4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240688.png)
![3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one](/img/structure/B14240700.png)
![3-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14240703.png)
![Ethanone, 1-[2,5-dimethyl-1-[(1R)-1-phenylethyl]-1H-pyrrol-3-yl]-](/img/structure/B14240704.png)
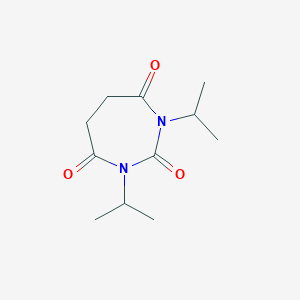
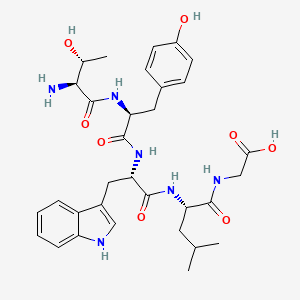
![2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14240726.png)
